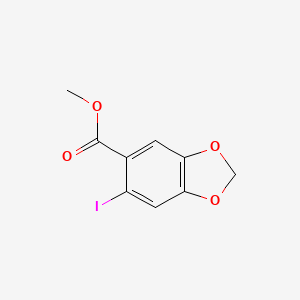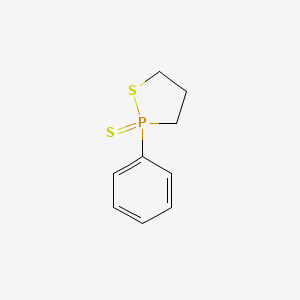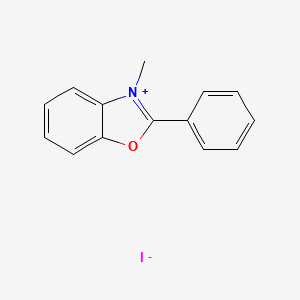![molecular formula C8H13NO5S B14584538 N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide CAS No. 61515-38-6](/img/structure/B14584538.png)
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is a chemical compound with the molecular formula C11H18N2O6S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethenesulfonyl and propanoyl groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide typically involves the reaction of ethenesulfonyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ethenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylpropionamide
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylbutyramide
Uniqueness
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is unique due to its specific structural features, such as the combination of ethenesulfonyl and propanoyl groups. This combination imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61515-38-6 |
|---|---|
Molekularformel |
C8H13NO5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
[acetyl(methyl)amino] 3-ethenylsulfonylpropanoate |
InChI |
InChI=1S/C8H13NO5S/c1-4-15(12,13)6-5-8(11)14-9(3)7(2)10/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
JYVYMQLZGNFYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)OC(=O)CCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
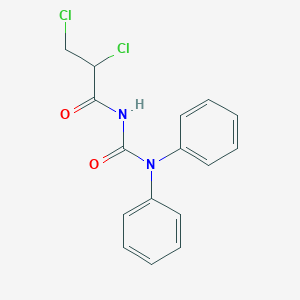


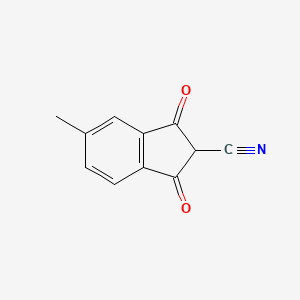

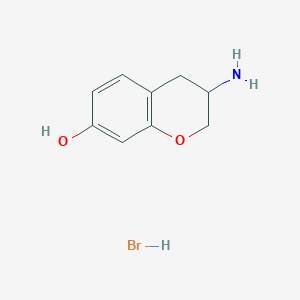

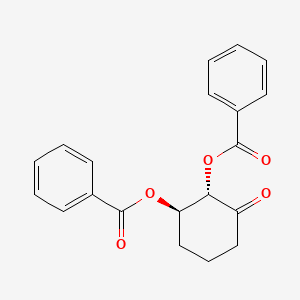
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
